molecular formula C24H31NO B15293246 3-keto-5Beta-Abiraterone

3-keto-5Beta-Abiraterone

Cat. No.: B15293246
M. Wt: 349.5 g/mol
InChI Key: FKNZCFYWNHCQGE-IXSAPAIESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-keto-5Beta-Abiraterone involves multiple steps starting from abiraterone acetate. The process includes:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product. The use of specific catalysts and optimized reaction conditions is crucial to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-keto-5Beta-Abiraterone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .

Scientific Research Applications

3-keto-5Beta-Abiraterone has several scientific research applications:

Mechanism of Action

3-keto-5Beta-Abiraterone exerts its effects by interacting with androgen receptors and other enzymes involved in steroid metabolism. It is known to stimulate prostate cancer progression by enhancing androgen receptor signaling. The compound is formed from abiraterone acetate through a series of enzymatic reactions involving esterases, 3Beta-hydroxysteroid dehydrogenase/Δ5-4 isomerase, and 5Alpha-reductase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-keto-5Beta-Abiraterone is unique due to its specific formation pathway and its role in counteracting the clinical effectiveness of abiraterone acetate. Its ability to stimulate prostate cancer progression makes it a compound of interest in the study of androgen metabolism and prostate cancer treatment .

Properties

Molecular Formula

C24H31NO

Molecular Weight

349.5 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17,19,21-22H,5-6,8-12,14H2,1-2H3/t17-,19+,21+,22+,23+,24-/m1/s1

InChI Key

FKNZCFYWNHCQGE-IXSAPAIESA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C

Origin of Product

United States

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